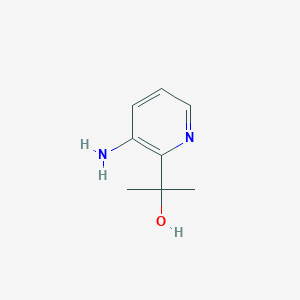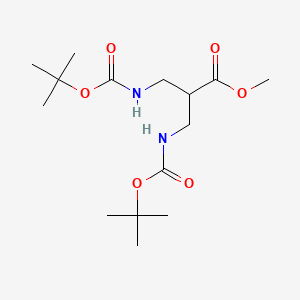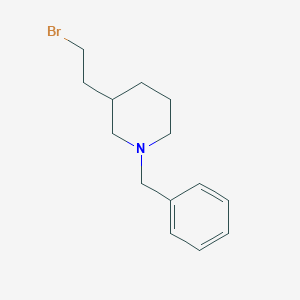
Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate is a compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate can be achieved through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process involves the formation of a quinazoline ring, which is a crucial structural motif in the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may result in the formation of tetrahydroquinazoline derivatives.
Scientific Research Applications
Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various quinazoline derivatives.
Medicine: It has been studied for its potential antidiabetic activity due to its inhibition of β-glucosidase.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate involves its interaction with specific molecular targets and pathways. For example, it binds to the active site of dihydrofolate reductase, inhibiting its activity and thereby interfering with the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division . Similarly, its inhibition of pantothenate kinase affects the biosynthesis of coenzyme A, which is crucial for fatty acid metabolism .
Comparison with Similar Compounds
Benzyl (2-amino-5,6,7,8-tetrahydroquinazolin-6-YL)carbamate can be compared with other quinazoline derivatives, such as:
Quinazolinone: Known for its sedative and hypnotic properties.
Quinazoline: Used in the treatment of cancer and other diseases.
Tetrahydroquinazoline: Studied for its antitubercular and antidiabetic activities.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with multiple molecular targets and exhibit a wide range of biological activities.
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
benzyl N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate |
InChI |
InChI=1S/C16H18N4O2/c17-15-18-9-12-8-13(6-7-14(12)20-15)19-16(21)22-10-11-4-2-1-3-5-11/h1-5,9,13H,6-8,10H2,(H,19,21)(H2,17,18,20) |
InChI Key |
TUHSVZVNQDMDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1NC(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)
![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)
![1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole](/img/structure/B13979757.png)
![3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)
![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)






![2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione](/img/structure/B13979812.png)
![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
